2-Bromo-3,4,5-trichloropyridine
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Overview
Description
2-Bromo-3,4,5-trichloropyridine is a halogenated pyridine derivative with the molecular formula C5HBrCl3N and a molecular weight of 261.33 g/mol . This compound is characterized by the presence of bromine and three chlorine atoms attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It is likely that the compound interacts with its targets through halogen bonding, given the presence of bromine and chlorine atoms in its structure .
Biochemical Pathways
It is known that halogenated pyridines, such as this compound, are often involved in various biological processes due to their reactivity .
Pharmacokinetics
The compound’s logp value of 380430 suggests it may have good cell permeability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,4,5-trichloropyridine. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, safety data suggests avoiding dust formation and inhalation of the compound, indicating that its action may be influenced by its physical state and the method of exposure .
Biochemical Analysis
Biochemical Properties
It is known that halogenated pyridines, such as 2-Bromo-3,4,5-trichloropyridine, can participate in various biochemical reactions
Molecular Mechanism
It is known that halogenated pyridines can interact with various biomolecules, potentially leading to changes in gene expression
Metabolic Pathways
It is known that halogenated pyridines can be involved in various metabolic processes
Subcellular Localization
It is known that the localization of a chemical compound within a cell can have significant effects on its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4,5-trichloropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of pyridine under controlled conditions . For example, starting with 3,4,5-trichloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5-trichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
Scientific Research Applications
2-Bromo-3,4,5-trichloropyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-3,4,5-trichloropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .
Properties
IUPAC Name |
2-bromo-3,4,5-trichloropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl3N/c6-5-4(9)3(8)2(7)1-10-5/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVRAKJGPYXVEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743150 |
Source
|
Record name | 2-Bromo-3,4,5-trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330061-11-4 |
Source
|
Record name | 2-Bromo-3,4,5-trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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